N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzofuran core, a benzo[d][1,3]dioxole moiety, and a phenylbutanamido group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents under acidic or basic conditions.
Introduction of Benzo[d][1,3]dioxole Moiety: This step often involves the functionalization of the benzofuran core with a benzo[d][1,3]dioxole group through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Phenylbutanamido Group: The final step involves the amidation reaction where the benzofuran derivative is reacted with 4-phenylbutanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and benzo[d][1,3]dioxole-containing compounds.
Benzofuran-2-carboxamides: These compounds have a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-23(12-6-9-17-7-2-1-3-8-17)28-24-19-10-4-5-11-20(19)33-25(24)26(30)27-18-13-14-21-22(15-18)32-16-31-21/h1-5,7-8,10-11,13-15H,6,9,12,16H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWROLWCODAFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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